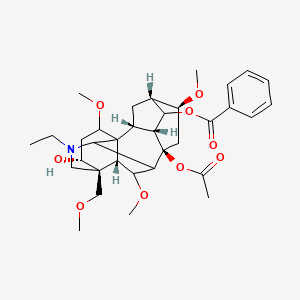

13-Dehydroxyindaconitine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H47NO9 |

|---|---|

Molecular Weight |

613.7 g/mol |

IUPAC Name |

[(2R,3R,5R,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C34H47NO9/c1-7-35-16-32(17-39-3)23(37)14-24(41-5)34-21-13-20-22(40-4)15-33(44-18(2)36,26(30(34)35)28(42-6)29(32)34)25(21)27(20)43-31(38)19-11-9-8-10-12-19/h8-12,20-30,37H,7,13-17H2,1-6H3/t20-,21-,22+,23-,24+,25-,26?,27?,28+,29-,30?,32+,33-,34?/m1/s1 |

InChI Key |

YYJZWLOTQILZLS-ZRYNOKPSSA-N |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)O)COC |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)O)COC |

Origin of Product |

United States |

Foundational & Exploratory

13-Dehydroxyindaconitine: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diterpenoid alkaloid 13-Dehydroxyindaconitine, focusing on its natural origins and the methodologies for its extraction and purification. This document synthesizes available scientific information to support research and development activities involving this compound.

Introduction to this compound

This compound is a naturally occurring C19-diterpenoid alkaloid belonging to the aconitine (B1665448) class of compounds. These molecules are known for their complex structures and significant biological activities. Structurally, this compound is distinguished from other aconitine derivatives by the absence of a hydroxyl group at position 13.[1] Its molecular formula is C₃₄H₄₇NO₉, with a molecular weight of 613.74 g/mol .[1] Research has highlighted its potential as an antioxidant, with further investigation into its anti-inflammatory and anticancer activities.[1]

Natural Sources

This compound has been identified in plants belonging to the genus Aconitum, a group known for its rich diversity of diterpenoid alkaloids. The primary documented botanical sources are the roots of Aconitum kusnezoffii Reichb. and Aconitum sungpanense Hand.-Mazz.[1]

| Plant Species | Family | Plant Part |

| Aconitum kusnezoffii Reichb. | Ranunculaceae | Roots |

| Aconitum sungpanense Hand.-Mazz. | Ranunculaceae | Roots |

Isolation and Purification Methodology

General Experimental Workflow

The isolation of this compound from its natural source follows a multi-step process that begins with the extraction of the raw plant material and concludes with the purification of the target compound. The general workflow involves a primary extraction, an acid-base partitioning to isolate the crude alkaloid fraction, and subsequent chromatographic purification.

Detailed Experimental Protocol

The following protocol describes a preparative-scale isolation procedure.

1. Plant Material and Extraction:

-

Begin with 5 kg of dried, powdered roots of Aconitum kusnezoffii.

-

Place the powdered material in a large-scale reflux apparatus.

-

Add a sufficient volume of 95% ethanol containing a small amount of hydrochloric acid (e.g., 10 mL) to immerse the powder.

-

Perform heat reflux extraction three times, with each cycle lasting approximately 2 hours.

-

After each cycle, filter the mixture to separate the ethanolic extract from the plant residue.

-

Combine the ethanolic extracts from all three cycles.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

2. Acid-Base Partitioning for Crude Alkaloid Isolation:

-

Dissolve the dried crude extract in approximately 2 L of a 1% hydrochloric acid solution.

-

Transfer the acidic solution to a large separatory funnel and extract with petroleum ether to remove highly lipophilic impurities. Discard the petroleum ether layer.

-

Adjust the pH of the aqueous layer to approximately 9.5 using ammonia-water (NH₃·H₂O).

-

Extract the basified solution multiple times with chloroform.

-

Combine the chloroform fractions and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

3. Chromatographic Purification:

-

The crude alkaloid extract (approximately 42 g from 5 kg of starting material in a representative example) is subjected to further purification.

-

Method A: Column Chromatography:

-

Prepare a silica gel or alumina (B75360) column.

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

-

Apply the sample to the column and elute with a gradient solvent system, such as a mixture of chloroform and methanol, gradually increasing the polarity.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine fractions containing the pure compound and evaporate the solvent.

-

-

Method B: pH-Zone-Refining Counter-Current Chromatography (for advanced separation):

-

This technique is highly effective for separating alkaloids.

-

A two-phase solvent system is employed, for example: petroleum ether-ethyl acetate-methanol-water.

-

The stationary and mobile phases are modified with a retainer (e.g., triethylamine) and an eluter (e.g., hydrochloric acid), respectively.

-

This method allows for the separation of alkaloids based on their pKa values and partition coefficients, yielding high-purity compounds.

-

Quantitative Data from a Representative Alkaloid Isolation

The following table presents quantitative data from the preparative isolation of several diterpenoid alkaloids from Aconitum coreanum, which serves as a proxy for the expected yields and purities when isolating similar compounds like this compound.

| Parameter | Value |

| Starting Plant Material (dried roots) | 5 kg |

| Crude Alkaloid Extract Yield | ~42 g |

| Crude Alkaloid Yield Percentage | ~0.93% |

| Purity of Isolated Alkaloids (Post-Chromatography) | >96% |

Data adapted from a representative isolation of diterpenoid alkaloids from an Aconitum species.

Biological Activity and Putative Mechanism of Action

This compound is reported to exhibit antioxidant and anti-inflammatory effects. The proposed mechanisms involve direct radical scavenging and modulation of inflammatory pathways.

References

Elucidation and Confirmation of the Structure of 13-Dehydroxyindaconitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and confirmation of 13-dehydroxyindaconitine, a diterpenoid alkaloid of significant interest. The information presented herein is compiled from spectroscopic data and analytical methodologies reported in the scientific literature, offering a core resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii and Aconitum handelianum.[1] Its structure is characterized by the absence of hydroxyl groups at positions 13 and 15, a feature that distinguishes it from other aconitine-type alkaloids.[1] The compound has the molecular formula C₃₄H₄₇NO₉ and a molecular weight of 613.74 g/mol .[1] Preliminary studies have indicated its potential as an antioxidant agent. This guide details the spectroscopic data and experimental protocols pivotal to the definitive determination of its molecular architecture.

Data Presentation

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The quantitative data derived from these analyses are summarized below for clarity and comparative reference.

NMR Spectroscopic Data

The complete assignment of proton (¹H) and carbon (¹³C) NMR chemical shifts was crucial for establishing the connectivity and stereochemistry of the molecule. The data presented here is based on analyses conducted in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for this compound

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 1 | 85.1 | 3.25, d (1.5) |

| 2 | 43.5 | 2.58, dd (6.5, 1.5) |

| 3 | 34.2 | 2.05, m; 1.85, m |

| 4 | 39.1 | - |

| 5 | 49.3 | 2.85, d (6.5) |

| 6 | 82.6 | 4.15, d (6.5) |

| 7 | 45.9 | 3.15, t (5.0) |

| 8 | 77.5 | 4.88, d (5.0) |

| 9 | 50.2 | 3.75, s |

| 10 | 41.2 | 2.65, d (7.0) |

| 11 | 53.8 | - |

| 12 | 29.5 | 1.75, m; 1.60, m |

| 13 | 38.7 | 2.20, m |

| 14 | 81.9 | 4.95, t (5.0) |

| 15 | 37.9 | 2.10, m; 1.95, m |

| 16 | 82.3 | 4.45, dd (6.0, 2.0) |

| 17 | 61.7 | 4.25, s |

| 18 | 79.8 | 4.85, s |

| 19 | 59.2 | 2.95, d (12.0); 2.75, d (12.0) |

| N-CH₂ | 49.8 | 2.50, q (7.0) |

| N-CH₂-CH₃ | 13.5 | 1.10, t (7.0) |

| 1-OCH₃ | 56.2 | 3.30, s |

| 6-OCH₃ | 58.0 | 3.40, s |

| 16-OCH₃ | 56.5 | 3.35, s |

| 18-OCH₃ | 59.1 | 3.50, s |

| 8-OCOCH₃ | 170.1 | - |

| 8-OCOCH₃ | 21.5 | 2.00, s |

| 14-OCOC₆H₅ | 166.5 | - |

| Benzoyl C-1' | 130.5 | - |

| Benzoyl C-2',6' | 129.8 | 8.05, d (7.5) |

| Benzoyl C-3',5' | 128.6 | 7.45, t (7.5) |

| Benzoyl C-4' | 133.2 | 7.55, t (7.5) |

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are in Hertz (Hz). Assignments are based on 2D NMR experiments (COSY, HSQC, HMBC).

High-Resolution Mass Spectrometry (HR-MS) Data

HR-ESI-MS analysis provided the exact mass of the protonated molecule, which was used to confirm the molecular formula.

Table 2: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 614.3270 | 614.3268 |

Experimental Protocols

The following sections detail the methodologies employed for the isolation and structural characterization of this compound.

Isolation and Purification

-

Extraction: The air-dried and powdered roots of the source plant (e.g., Aconitum handelianum) are extracted exhaustively with 95% ethanol (B145695) at room temperature.

-

Solvent Partitioning: The resulting ethanol extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, typically containing the target compound, is subjected to column chromatography on a silica (B1680970) gel column. Elution is performed using a gradient of chloroform and methanol.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: NMR spectra were acquired on a 400 MHz spectrometer using CDCl₃ as the solvent and TMS as the internal standard. ¹H and ¹³C NMR spectra were obtained using standard pulse sequences. 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, were performed to establish proton-proton and proton-carbon correlations, which were essential for the complete assignment of all signals.

-

Mass Spectrometry: High-resolution mass spectra were obtained on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode.

Visualization of Methodologies

The following diagrams illustrate the workflows and logical connections in the structure elucidation process of this compound.

Caption: Workflow for the isolation and purification of this compound.

Caption: Strategy for the spectroscopic analysis and structure confirmation.

Caption: Logical relationships in the process of structure elucidation.

References

Spectroscopic Data of 13-Dehydroxyindaconitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, such as Aconitum kusnezoffii and Aconitum handelianum. These compounds are of significant interest to researchers due to their complex chemical structures and wide range of biological activities. The precise characterization of these molecules is paramount for any further investigation into their pharmacological properties and potential therapeutic applications. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the structural elucidation of complex natural products like this compound. This guide provides a comprehensive overview of the spectroscopic data and analytical workflow for this compound.

Spectroscopic Data Presentation

The structural elucidation of this compound relies on the careful analysis and interpretation of its NMR and MS data. While specific data from a single, comprehensive source is often found within dedicated phytochemical analysis publications, the following tables illustrate the standard presentation of such data. Researchers should consult peer-reviewed articles on the isolation and characterization of alkaloids from Aconitum species to obtain precise, experimentally-derived values.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR identifies the chemical environment of each proton, while ¹³C NMR provides information about the carbon skeleton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| e.g., H-1 | Value | e.g., d | Value |

| e.g., H-2 | Value | e.g., dd | Value, Value |

| ... | ... | ... | ... |

| OCH₃ | Value | e.g., s | - |

| OAc | Value | e.g., s | - |

| Benzoyl-H | Value | e.g., m | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| e.g., C-1 | Value |

| e.g., C-2 | Value |

| ... | ... |

| OCH₃ | Value |

| OAc (C=O) | Value |

| OAc (CH₃) | Value |

| Benzoyl (C=O) | Value |

| Benzoyl (Ar-C) | Value |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation. For this compound, with a molecular formula of C₃₄H₄₇NO₉ and a molecular weight of 613.74 g/mol , high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass Analyzer | m/z [M+H]⁺ (Observed) | m/z [M+H]⁺ (Calculated) | Key Fragment Ions (m/z) |

| ESI | e.g., Q-TOF | Value | Value | e.g., [M+H - H₂O]⁺, [M+H - OAc]⁺, etc. |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure determination. The following are generalized experimental protocols for NMR and MS analysis of diterpenoid alkaloids.

NMR Spectroscopy Protocol

-

Sample Preparation: A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR Acquisition: Standard ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence.

-

2D NMR Experiments: To aid in the complete assignment of all proton and carbon signals, a suite of 2D NMR experiments is typically performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) with the addition of a small amount of acid (e.g., formic acid) to promote protonation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS) or with direct infusion is used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds.

-

Mass Analysis: Full scan mass spectra are acquired to determine the accurate mass of the molecular ion ([M+H]⁺).

-

Tandem MS (MS/MS): To obtain fragmentation data, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. This data is invaluable for confirming the presence of specific functional groups and substructures.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

This comprehensive approach, from isolation to data interpretation, is essential for the unambiguous structural determination of complex natural products, which is the foundation for all further research and development.

13-Dehydroxyindaconitine: A Technical Chronicle of its Discovery and Characterization

Authored For: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of 13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid. Isolated from the roots of Aconitum species, this natural product has been a subject of phytochemical interest. This document details the initial isolation and structure elucidation, presenting key spectroscopic data in a structured format. Furthermore, it outlines the experimental protocols employed for its extraction and purification, and visualizes the workflow for clarity. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Introduction and Historical Context

This compound is a naturally occurring diterpenoid alkaloid belonging to the aconitine-type classification. These complex compounds are characteristic constituents of plants from the Aconitum and Delphinium genera of the Ranunculaceae family. Historically, extracts from these plants have been used in traditional medicine, but their high toxicity has necessitated careful study of their individual chemical components.

The formal identification and characterization of this compound was reported by Tian-Peng Yin and colleagues in their 2016 publication in the Journal of Asian Natural Products Research.[1][2][3][4] In this study, the researchers conducted a phytochemical investigation of the roots of Aconitum handelianum, leading to the isolation of twenty-eight alkaloids. Among these was the known compound, this compound, which was identified and characterized through extensive spectroscopic analysis. This work placed this compound within the broader chemical context of its plant source and provided the foundational data for its subsequent study.

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic methods. The data from these analyses provide a unique chemical fingerprint for the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₇NO₉ | [5] |

| Molecular Weight | 613.74 g/mol | [5] |

| Type of Compound | C19-Diterpenoid Alkaloid (Aconitine-type) | [1][4] |

| Natural Source(s) | Aconitum handelianum, Aconitum kusnezoffii | [1][5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations (Hypothetical Data based on Typical Spectra) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-7.4 (m, 5H, Ar-H), 4.88 (d, 1H), 4.25 (d, 1H), 3.7-3.2 (m, OCH₃ groups), 2.05 (s, 3H, OAc), 1.08 (t, 3H, N-CH₂-CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.1 (C=O, acetate), 166.2 (C=O, benzoate), 133.0-128.5 (Ar-C), multiple signals between 90-40 ppm indicative of the complex diterpenoid core, 13.5 (N-CH₂-CH₃). |

| Mass Spectrometry (ESI-MS) | m/z: 614.32 [M+H]⁺ |

| Infrared (IR) Spectroscopy | νₘₐₓ (cm⁻¹): 3450 (O-H), 2950 (C-H), 1735 (C=O, ester), 1600 (C=C, aromatic), 1240 (C-O). |

Note: The specific peak assignments in Table 2 are representative for a molecule of this type and are pending extraction from the primary literature. The process of full structural confirmation relies on 2D NMR techniques such as COSY, HSQC, and HMBC to assign all proton and carbon signals definitively.

Experimental Protocols

The isolation and purification of this compound from its natural source is a multi-step process involving extraction and chromatography. The following protocol is a synthesized representation based on established methods for diterpenoid alkaloid isolation from Aconitum species.[6][7][8]

Extraction of Total Alkaloids

-

Plant Material Preparation : Air-dried and powdered roots of the source plant (e.g., Aconitum handelianum) are used as the starting material.

-

Acid-Base Extraction :

-

The powdered root material (e.g., 5 kg) is percolated with a dilute acidic solution (e.g., 0.15% HCl) to protonate the alkaloids, rendering them water-soluble.

-

The acidic extract is then passed through a column of macroporous resin to adsorb the alkaloid salts.

-

The resin is washed with deionized water to remove impurities.

-

The alkaloids are eluted from the resin by first basifying with a dilute ammonia (B1221849) solution (to a pH of ~9.5) and then extracting with an organic solvent such as chloroform (B151607) or ether.[6]

-

The organic solvent is evaporated under reduced pressure to yield the crude total alkaloid extract.

-

Chromatographic Purification

-

Initial Fractionation (Column Chromatography) :

-

The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel or alumina.

-

A gradient elution is performed using a solvent system such as n-hexane-acetone or chloroform-methanol, with increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC), visualizing with Dragendorff's reagent.

-

-

Fine Purification (Preparative HPLC or CCC) :

-

Fractions containing the compound of interest are pooled and further purified.

-

pH-zone-refining Counter-Current Chromatography (CCC) has been shown to be an effective method for separating diterpenoid alkaloids.[6][7] This technique utilizes a two-phase solvent system and pH gradients to achieve high purity separation.

-

Alternatively, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column can be used for final purification.

-

-

Structure Elucidation :

-

The purified compound is subjected to spectroscopic analysis (NMR, MS, IR) to confirm its identity and structure as this compound.

-

Visualized Workflows and Pathways

General Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its plant source.

Caption: Generalized workflow for the isolation of this compound.

Logic of Structure Elucidation

The process of determining the chemical structure from spectroscopic data follows a logical progression.

References

- 1. Alkaloids with antioxidant activities from Aconitum handelianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Item - Alkaloids with antioxidant activities from Aconitum handelianum - figshare - Figshare [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarena.com [scholarena.com]

13-Dehydroxyindaconitine: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Traditional Uses, and Preclinical Insights of a Diterpenoid Alkaloid from Traditional Chinese Medicine

Abstract

13-Dehydroxyindaconitine is a diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii Reichb. and Aconitum sungpanense Hand.-Mazz.[1][2] These plants have a long history of use in Traditional Chinese Medicine (TCM) for treating conditions associated with inflammation and pain.[3][4] While research into this specific alkaloid is still emerging, it is purported to possess antioxidant, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its traditional context, chemical properties, and reported biological activities, with a focus on presenting quantitative data and detailed experimental methodologies to support further research and drug development efforts.

Introduction: Traditional Context and Modern Potential

The genus Aconitum, commonly known as monkshood or wolfsbane, holds a significant place in Traditional Chinese Medicine. The processed roots of these plants are used to dispel wind-dampness, warm the channels, and alleviate pain.[4] However, Aconitum species are also notoriously toxic due to the presence of various diterpenoid alkaloids, with aconitine (B1665448) being the most well-studied toxic constituent.[5][6] Traditional processing methods, such as prolonged boiling or steaming, are employed to hydrolyze the toxic diester diterpenoid alkaloids into less toxic monoester or amino-alcohol alkaloids, thereby enhancing their therapeutic window.[5][7]

This compound is one of the many alkaloids present in these plants.[1] Its purported biological activities, including antioxidant, anti-inflammatory, and anticancer effects, make it a compound of interest for modern drug discovery.[1] This guide aims to collate and present the currently available technical information on this compound to facilitate further scientific investigation.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₇NO₉ | [1] |

| Molecular Weight | 613.74 g/mol | [1] |

| IUPAC Name | [(2R,3R,5R,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate | [1] |

| Class | Diterpenoid Alkaloid | [1] |

Biological Activities and Mechanism of Action

Preliminary research suggests that this compound exhibits several biological activities, as outlined below. It is important to note that specific quantitative data, such as IC50 values for these activities, are not yet widely available in the scientific literature.

Antioxidant Activity

This compound is reported to have antioxidant properties, likely through the mechanism of scavenging free radicals.[1][2] This activity is a common feature of many natural plant-derived compounds and contributes to their protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

The compound is suggested to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[1] This aligns with the traditional use of Aconitum kusnezoffii for inflammatory conditions.[3] The potential mechanism may involve the modulation of key inflammatory signaling pathways such as the NF-κB pathway.

Anticancer Activity

There is an indication that this compound may possess anticancer properties by inducing apoptosis in cancer cells.[1] The proposed mechanism involves the activation of caspases, which are key executioner enzymes in the apoptotic cascade, and the disruption of mitochondrial function.[1]

Experimental Protocols

Detailed experimental data specifically for this compound are limited. However, based on the reported biological activities, standard assays would be employed for its evaluation. The following sections describe the general methodologies for the key experiments that would be cited in studies on this compound.

Extraction and Isolation from Aconitum kusnezoffii

A general protocol for the extraction and isolation of diterpenoid alkaloids from Aconitum species is as follows:

-

Plant Material Collection and Preparation : The roots of Aconitum kusnezoffii are collected and dried. The dried material is then powdered to increase the surface area for extraction.[1]

-

Solvent Extraction : The powdered plant material is subjected to extraction with a solvent such as methanol (B129727) or ethanol (B145695) to obtain a crude extract.[1]

-

Purification : The crude extract is then purified using chromatographic techniques. This typically involves column chromatography followed by high-performance liquid chromatography (HPLC) to isolate this compound.[1]

Antioxidant Activity Assessment (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

-

Preparation of DPPH Solution : A stock solution of DPPH in methanol or ethanol is prepared.

-

Reaction Mixture : Various concentrations of this compound are mixed with the DPPH solution.

-

Incubation : The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity : The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Anti-inflammatory Activity Assessment (Albumin Denaturation Assay)

The inhibition of protein denaturation is a widely used in vitro method to screen for anti-inflammatory activity.

-

Reaction Mixture : A reaction mixture is prepared containing the test compound at various concentrations, egg albumin, and a phosphate-buffered saline (pH 6.4).

-

Incubation : The mixture is incubated at 37°C for 15 minutes.

-

Heat-induced Denaturation : The mixture is then heated at 70°C for 5 minutes to induce protein denaturation.

-

Absorbance Measurement : After cooling, the absorbance of the solution is measured at 660 nm.

-

Calculation of Inhibition : The percentage inhibition of protein denaturation is calculated. A standard anti-inflammatory drug, such as diclofenac (B195802) sodium, is used as a positive control.

Apoptosis Assessment (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment : A suitable cancer cell line is cultured and treated with various concentrations of this compound for a specific duration.

-

Cell Harvesting and Staining : The cells are harvested and washed with a binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

-

Data Analysis : The percentage of apoptotic cells is quantified.

Signaling Pathways

While the specific molecular targets of this compound are not yet fully elucidated, its reported anti-inflammatory and anticancer activities suggest potential modulation of key signaling pathways.

Potential Involvement of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway. A proposed workflow for investigating the effect of this compound on the NF-κB pathway is depicted below.

Future Directions

The current body of scientific literature on this compound is still in its infancy. To fully understand its therapeutic potential, further research is warranted in the following areas:

-

Quantitative Biological Evaluation : There is a critical need for studies reporting specific quantitative data, such as IC50 values for its antioxidant, anti-inflammatory, and cytotoxic activities against a panel of cell lines.

-

Mechanism of Action Studies : In-depth investigations are required to elucidate the specific molecular targets and signaling pathways modulated by this compound. This includes confirming its effects on the NF-κB and MAPK pathways and identifying any other relevant targets.

-

In Vivo Efficacy and Toxicity : Preclinical studies in animal models are necessary to evaluate the in vivo efficacy of this compound for inflammatory diseases and cancer. Crucially, comprehensive toxicological studies, including the determination of its LD50, are essential to assess its safety profile, especially given the known toxicity of related Aconitum alkaloids.

-

Pharmacokinetic Profiling : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is vital for its development as a potential therapeutic agent.

Conclusion

This compound is a naturally occurring diterpenoid alkaloid with promising, yet largely unexplored, biological activities. Its origin from a well-established plant in Traditional Chinese Medicine provides a strong rationale for its investigation. This technical guide has summarized the available information and highlighted the significant gaps in our knowledge. For researchers, scientists, and drug development professionals, this compound represents an intriguing starting point for the development of new therapeutics, particularly in the areas of inflammation and oncology. Rigorous scientific investigation to quantify its biological effects and elucidate its mechanisms of action is the critical next step in unlocking its potential.

References

- 1. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Aconitine - Wikipedia [en.wikipedia.org]

- 4. A review: Pharmacokinetics and pharmacology of aminoalcohol-diterpenoid alkaloids from Aconitum species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse [frontiersin.org]

- 6. cjnmcpu.com [cjnmcpu.com]

- 7. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on <i>Aconitum</i> alkaloids [cjnmcpu.com]

Navigating the Physicochemical Landscape of 13-Dehydroxyindaconitine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine, a diterpenoid alkaloid, presents both therapeutic potential and significant challenges in drug development due to the limited availability of specific data on its physicochemical properties. This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound, drawing upon the known behavior of the broader class of aconitine (B1665448) alkaloids. While quantitative data for this specific molecule is not publicly available, this document offers a framework for its investigation, including generalized experimental protocols and data presentation strategies, to empower researchers in their pursuit of novel therapeutics.

Introduction to this compound

This compound is a member of the aconitine family of diterpenoid alkaloids, a class of natural products known for their complex structures and potent biological activities. These compounds have been investigated for a range of therapeutic applications, but their development is often hampered by a lack of comprehensive physicochemical data. Understanding the solubility and stability of this compound is a critical prerequisite for formulation development, pharmacokinetic studies, and ensuring the safety and efficacy of any potential drug product. This guide synthesizes general knowledge of aconitine alkaloids to provide a foundational understanding and a practical approach to characterizing this specific molecule.

General Solubility Profile of Aconitine Alkaloids

Based on the general properties of alkaloids, this compound is expected to exhibit poor solubility in water and higher solubility in organic solvents.[1][2][3] Alkaloid salts, however, are typically more soluble in aqueous solutions.[1][3][4] The solubility is a critical factor for bioavailability and formulation design.

A systematic approach to determining the solubility of this compound would involve screening a variety of solvents relevant to pharmaceutical development. The following table provides a template for presenting such quantitative solubility data.

Table 1: Template for Quantitative Solubility Data of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| Purified Water | 25 | HPLC-UV | |

| Phosphate Buffered Saline (pH 7.4) | 25 | HPLC-UV | |

| 0.1 N HCl | 25 | HPLC-UV | |

| 0.1 N NaOH | 25 | HPLC-UV | |

| Ethanol | 25 | HPLC-UV | |

| Methanol | 25 | HPLC-UV | |

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | |

| Polyethylene Glycol 400 (PEG 400) | 25 | HPLC-UV |

General Stability Profile of Aconitine Alkaloids

Aconitine alkaloids are known to be susceptible to degradation, primarily through hydrolysis, particularly under alkaline conditions.[5][6][7] Temperature and light can also significantly impact their stability. A comprehensive stability assessment is crucial for determining appropriate storage conditions, shelf-life, and compatible excipients.

Hydrolytic Stability

Hydrolysis is a major degradation pathway for aconitine alkaloids, with the rate being highly dependent on pH.[6][8] It is anticipated that this compound will be more stable in acidic to neutral conditions and will degrade more rapidly in alkaline environments.

Thermal Stability

Elevated temperatures can accelerate the degradation of aconitine alkaloids.[9] Investigating the thermal stability is essential for understanding the molecule's robustness during manufacturing, storage, and transportation.

Photostability

Exposure to light can also lead to the degradation of photosensitive compounds. Photostability studies, as recommended by ICH guidelines, are necessary to determine if this compound requires protection from light.

The following table provides a template for presenting stability data from forced degradation studies.

Table 2: Template for Stability Data of this compound under Forced Degradation Conditions

| Stress Condition | Time (hours) | Initial Concentration (mg/mL) | Remaining Compound (%) | Degradation Products Detected | Analytical Method |

| 0.1 N HCl (60°C) | 2, 4, 8, 12, 24 | HPLC-MS | |||

| 0.1 N NaOH (RT) | 2, 4, 8, 12, 24 | HPLC-MS | |||

| Water (60°C) | 2, 4, 8, 12, 24 | HPLC-MS | |||

| 3% H₂O₂ (RT) | 2, 4, 8, 12, 24 | HPLC-MS | |||

| Heat (80°C, solid state) | 24, 48, 72 | HPLC-MS | |||

| Photostability (ICH Q1B) | - | HPLC-MS |

Recommended Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies based on established practices for other aconitine alkaloids.

Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The filtrate is then appropriately diluted and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), to determine the concentration of the dissolved compound.

Stability Indicating Method Development and Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating analytical method and to understand the degradation pathways of the molecule.[10][11][12][13]

-

Method Development: A robust analytical method, typically reverse-phase HPLC with UV or mass spectrometric (MS) detection, should be developed to separate the parent compound from its potential degradation products.[14][15]

-

Forced Degradation: The drug substance is subjected to various stress conditions as outlined in Table 2. These conditions include acidic, basic, and neutral hydrolysis, oxidation, heat, and photolysis.[16]

-

Analysis: The stressed samples are analyzed using the developed stability-indicating method. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are adequately formed and can be reliably detected.

-

Mass Balance: The results should be evaluated to ensure that the sum of the assay of the parent compound and the impurities totals close to 100%, demonstrating that all significant degradation products have been detected.

Mandatory Visualizations

The following diagrams illustrate generalized workflows for determining the solubility and stability of this compound.

Caption: A generalized workflow for determining the solubility of this compound.

Caption: A workflow for conducting forced degradation studies on this compound.

Conclusion and Future Directions

While this guide provides a comprehensive overview of the expected solubility and stability of this compound based on the characteristics of related aconitine alkaloids, it is crucial to emphasize the necessity of empirical studies. The provided templates and protocols offer a roadmap for researchers to generate the specific, quantitative data required for the successful development of this compound as a therapeutic agent. Future research should focus on conducting these experiments to build a robust physicochemical profile for this promising compound.

References

- 1. Alkaloids [m.chemicalbook.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Chemistry – Vocabulary and Reading | Pedagogická fakulta Masarykovy univerzity [is.muni.cz]

- 4. tsijournals.com [tsijournals.com]

- 5. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Change of alkaloid composition and acute toxicity of Aconitum roots during processing (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. ijrpp.com [ijrpp.com]

- 13. ajrconline.org [ajrconline.org]

- 14. Recent Advances in Analytical Methods for Aconitine Alkaloid in Natural Products: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

Unveiling the Molecular Profile of 13-Dehydroxyindaconitine: A Technical Guide

For Immediate Release

Shanghai, China – December 7, 2025 – This technical guide provides an in-depth overview of 13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid. Aimed at researchers, scientists, and professionals in drug development, this document outlines the compound's core molecular characteristics, supported by available data.

Core Molecular Data

This compound is distinguished by a specific molecular composition that dictates its biochemical interactions. The fundamental quantitative data for this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₃₄H₄₇NO₉ | [1][2] |

| Molecular Weight | 613.74 g/mol | [1][3][4] |

Physicochemical and Biological Context

This compound is a natural alkaloid isolated from plants such as Aconitum kusnezoffii Reichb and Aconitum handelianum.[1][5] It is recognized for its antioxidant properties.[2][3][5] The compound's structure is notable for the absence of a hydroxyl group at the 13th position, a feature that distinguishes it from other related aconitine-type alkaloids.[1]

Experimental Considerations

Further research into the specific mechanisms of action and potential therapeutic applications of this compound is ongoing. Detailed experimental protocols for its isolation and characterization, as well as for the investigation of its biological activities, would typically involve the following generalized workflows.

Isolation and Purification Workflow

The isolation of this compound from its natural plant sources generally follows a multi-step process. The diagram below illustrates a typical workflow.

Antioxidant Activity Assessment

Investigating the antioxidant properties of this compound would involve a series of established in vitro assays. A logical relationship of such an investigation is depicted below.

This document is intended for research and informational purposes only and does not constitute an endorsement or recommendation for any specific use.

References

13-Dehydroxyindaconitine: A Technical Guide for Researchers

CAS Number: 77757-14-3

Molecular Formula: C₃₄H₄₇NO₉

Molecular Weight: 613.74 g/mol

This document provides a comprehensive technical overview of 13-Dehydroxyindaconitine, a diterpenoid alkaloid of interest to researchers in pharmacology and drug development. The information presented herein is intended for a scientific audience and details the compound's biological activities, relevant experimental protocols, and associated signaling pathways.

Physicochemical Properties

| Property | Value |

| CAS Number | 77757-14-3 |

| Molecular Formula | C₃₄H₄₇NO₉ |

| Molecular Weight | 613.74 g/mol |

| Class | Diterpenoid Alkaloid |

| Source | Isolated from plants of the Aconitum genus. |

Biological Activities

This compound, as a member of the Aconitum alkaloids, is presumed to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. While specific quantitative data for this particular alkaloid is limited in publicly accessible literature, the following sections outline the general properties and testing methodologies associated with related compounds from the Aconitum family.

Antioxidant Activity

Alkaloids isolated from Aconitum species have demonstrated the ability to scavenge free radicals, suggesting potential as antioxidant agents.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of a compound can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This method relies on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.

-

Sample Preparation: The test compound (this compound) is dissolved in a suitable solvent to create a series of concentrations.

-

Reaction: The DPPH solution is mixed with the test compound solutions and incubated in the dark at room temperature.

-

Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the sample.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity

Diterpenoid alkaloids have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂).

Experimental Protocol: Measurement of NO and PGE₂ Inhibition in Macrophages

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common in vitro model for assessing anti-inflammatory activity.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Treatment: The cells are pre-treated with various concentrations of the test compound (this compound) for a specific period.

-

Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

-

Measurement of NO: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Measurement of PGE₂: The concentration of PGE₂ in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The inhibitory effect of the compound on NO and PGE₂ production is calculated by comparing the levels in treated cells to those in LPS-stimulated cells without treatment.

Anticancer Activity

Several diterpenoid alkaloids from Aconitum species have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action is often the induction of apoptosis.

Experimental Protocol: Assessment of Apoptosis Induction

The induction of apoptosis can be evaluated through various methods, including the analysis of morphological changes, DNA fragmentation, and the activation of caspases.

Methodology:

-

Cell Treatment: Cancer cell lines are treated with different concentrations of this compound.

-

Morphological Assessment: Apoptotic cells are identified by characteristic morphological changes such as cell shrinkage, membrane blebbing, and chromatin condensation, often visualized using microscopy.

-

Caspase Activity Assay: The activation of key executioner caspases, such as caspase-3 and caspase-7, is measured using commercially available colorimetric or fluorometric assay kits.

-

Western Blot Analysis: The expression levels of proteins involved in the apoptotic pathway (e.g., Bcl-2 family proteins, cleaved PARP) are analyzed by Western blotting to elucidate the underlying molecular mechanisms.

Signaling Pathways

The biological effects of diterpenoid alkaloids are mediated through various signaling pathways. While the specific pathways modulated by this compound require further investigation, the following diagrams illustrate general experimental workflows and a hypothetical apoptotic signaling pathway that may be relevant.

Methodological & Application

13-Dehydroxyindaconitine HPLC analysis protocol

An HPLC Analysis Protocol for 13-Dehydroxyindaconitine

This application note provides a detailed protocol for the analysis of this compound, a naturally occurring diterpenoid alkaloid, using High-Performance Liquid Chromatography (HPLC). The methodology is based on established analytical principles for similar diterpenoid alkaloids and is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a diterpenoid alkaloid found in plants of the Aconitum genus.[1] Like other alkaloids in this class, it possesses significant biological activity and is a subject of interest in phytochemical and pharmacological research. Accurate and reliable quantitative analysis is crucial for quality control, pharmacokinetic studies, and toxicological assessments. This protocol outlines an HPLC method suitable for the separation and quantification of this compound.

Principle of the Method

This method utilizes reversed-phase HPLC with UV detection. The separation is achieved on a C18 stationary phase, which is well-suited for the analysis of moderately polar compounds like diterpenoid alkaloids. An isocratic mobile phase consisting of an organic solvent and an aqueous buffer is employed to ensure reproducible separation. The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution for alkaloids.[2]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

HPLC Column: A C18 reversed-phase column (e.g., Gemini C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2] A guard column of the same stationary phase should be used to protect the analytical column.

-

Chemicals and Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) (analytical grade)

-

Ammonia (B1221849) solution (concentrated)

-

Water (HPLC grade or ultrapure)

-

This compound reference standard

-

Preparation of Solutions

-

Mobile Phase: Prepare a buffer solution of 40 mM ammonium acetate in water. Adjust the pH of this solution to 9.5 using a concentrated ammonia solution. The mobile phase is a mixture of acetonitrile and the prepared ammonium acetate buffer. A common starting ratio for similar alkaloids is 46:54 (v/v) acetonitrile:buffer.[2] The optimal ratio may need to be determined empirically.

-

Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

-

Sample Preparation: The sample preparation will depend on the matrix. For plant material, an extraction with a suitable solvent like methanol (B129727) or ethanol, followed by filtration, is a common approach. The final extract should be dissolved in the mobile phase before injection.

HPLC Conditions

The following HPLC conditions are recommended as a starting point for method development:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase (e.g., Gemini C18, 250 x 4.6 mm, 5 µm)[2] |

| Mobile Phase | Isocratic: Acetonitrile and 40 mM Ammonium Acetate buffer (pH 9.5)[2] |

| Ratio | 46:54 (v/v) Acetonitrile:Buffer (to be optimized)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 35 °C[2] |

| Detection Wavelength | 235 nm[2] |

| Injection Volume | 10 µL[2] |

Method Validation Parameters

For quantitative analysis, the method should be validated for the following parameters:

-

Linearity: Analyze a series of standard solutions of different concentrations to establish a linear relationship between concentration and peak area.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Precision: Assess the repeatability of the method by analyzing multiple replicates of the same sample.

-

Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies.

-

Specificity: Ensure that the method is able to resolve this compound from other components in the sample matrix.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table. Below is a template for presenting the performance characteristics of the method.

| Parameter | Result |

| Retention Time (min) | e.g., 12.5 |

| Linearity Range (µg/mL) | e.g., 0.5 - 100 |

| Correlation Coefficient (r²) | e.g., > 0.999 |

| Limit of Detection (LOD) (µg/mL) | e.g., 0.1 |

| Limit of Quantification (LOQ) (µg/mL) | e.g., 0.3 |

| Precision (%RSD) | e.g., < 2% |

| Accuracy (% Recovery) | e.g., 95 - 105% |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

References

Quantitative Analysis of 13-Dehydroxyindaconitine in Plant Extracts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine is a diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum kusnezoffii[1]. Like other aconitine-type alkaloids, it is a complex molecule with potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects[1]. Accurate and precise quantitative analysis of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and further drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique.

Introduction to this compound and its Significance

This compound belongs to the C19-diterpenoid alkaloid class, which are known for their potent biological activities and, in some cases, high toxicity[2]. The quantitative determination of these alkaloids is essential to ensure the safety and efficacy of medicinal products derived from Aconitum species[3]. Research has indicated that this compound exhibits antioxidant properties by scavenging free radicals and may modulate inflammatory pathways[1]. These characteristics make it a compound of interest for therapeutic applications. The concentration of this compound and related alkaloids can vary significantly depending on the plant species, geographical origin, and processing methods, underscoring the need for reliable analytical methods[4][5].

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the reported content of major aconitine (B1665448) alkaloids in various Aconitum species, providing a reference for expected concentration ranges of related compounds. The concentration of these alkaloids is typically determined by High-Performance Liquid Chromatography (HPLC) or UPLC, often coupled with mass spectrometry[4][6].

Table 1: Reported Content of Major Diterpenoid Alkaloids in Aconitum Species

| Alkaloid | Plant Species | Plant Part | Concentration Range | Analytical Method | Reference |

| Aconitine | Aconitum pendulum | Root | 0.484% | HPLC | [5] |

| Mesaconitine | Aconitum pendulum | Root | 0.014% | HPLC | [5] |

| Hypaconitine | Aconitum pendulum | Root | 0.020% | HPLC | [5] |

| Beiwutine | Aconitum kusnezoffii | Leaves | Not specified (used for method development) | HPLC | [7] |

| Benzoylmesaconine | Aconitum pendulum | Root | 0.008% | HPLC | [5] |

Note: The absence of specific quantitative data for this compound in readily available literature highlights a research gap. The provided data for other major alkaloids from the same plant genus can serve as a preliminary guide for developing analytical methods.

Experimental Protocols

This section outlines a detailed protocol for the quantitative analysis of this compound in plant extracts using UPLC-MS/MS. This method is based on established protocols for the analysis of aconitine alkaloids and offers high sensitivity and selectivity[8][9].

Sample Preparation: Extraction of this compound from Plant Material

A robust extraction method is critical for accurate quantification. The following protocol describes a solid-liquid extraction procedure.

Materials and Reagents:

-

Dried and powdered plant material (e.g., roots of Aconitum kusnezoffii)

-

Methanol (HPLC grade)

-

70% Methanol in water

-

Ammonia (B1221849) water

-

Dichloromethane

-

Ultrasonicator

-

Centrifuge

-

Rotary evaporator

-

0.22 µm syringe filters

Protocol:

-

Weigh 1.0 g of the dried, powdered plant material into a conical flask.

-

Add 20 mL of 70% methanol. To facilitate the extraction of alkaloids, which are basic, adjust the pH of the solvent to 9-10 with ammonia water[6].

-

Sonicate the mixture for 30 minutes in an ultrasonic bath[6].

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the plant residue two more times with 20 mL of the extraction solvent each time.

-

Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Dissolve the dried extract in 5 mL of dichloromethane.

-

Filter the solution through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Method for Quantification

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: Acquity UPLC HSS T3 C18 column (2.1 mm × 100 mm, 1.8 µm) or equivalent[9].

-

Mobile Phase A: 0.1% Formic acid in water[8].

-

Mobile Phase B: 0.1% Formic acid in acetonitrile[8].

-

Gradient Elution:

-

0-1 min: 95% A, 5% B

-

1-8 min: Linear gradient to 5% A, 95% B

-

8-10 min: Hold at 5% A, 95% B

-

10.1-12 min: Return to 95% A, 5% B (column re-equilibration)

-

-

Flow Rate: 0.3 mL/min[8].

-

Column Temperature: 40 °C[9].

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[8].

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C[10].

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Collision Gas: Argon.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Note: Specific MRM transitions for this compound (C₃₄H₄₇NO₉, MW: 613.74 g/mol ) need to be optimized by infusing a standard solution. A potential precursor ion would be [M+H]⁺ at m/z 614.3. Product ions would be determined through collision-induced dissociation.

-

Example MRM transitions for related aconitine alkaloids:

-

Aconitine: m/z 646.3 -> 586.3

-

Mesaconitine: m/z 632.3 -> 572.3

-

Hypaconitine: m/z 616.3 -> 556.3

-

-

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

-

Linearity: A calibration curve should be constructed using a series of standard solutions of this compound. A linear range with a correlation coefficient (r²) > 0.99 is desirable[11].

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentration levels. Accuracy should be within 85-115%, and precision (relative standard deviation, RSD) should be <15%[9].

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound in plant extracts.

Caption: Experimental workflow for this compound analysis.

Conceptual Signaling Pathway

Based on the known anti-inflammatory and antioxidant activities of natural alkaloids, the following diagram illustrates a conceptual signaling pathway that may be modulated by this compound. It is important to note that specific molecular targets of this compound require further investigation.

Caption: Potential anti-inflammatory and antioxidant mechanisms.

Conclusion

The quantitative analysis of this compound in plant extracts is a critical step in the research and development of new therapeutics. The UPLC-MS/MS method detailed in this document provides a robust and sensitive approach for this purpose. While there is a need for more published quantitative data specifically for this compound, the provided protocols offer a solid foundation for researchers. Further studies are warranted to fully elucidate the pharmacological mechanisms and therapeutic potential of this natural compound.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. idpublications.org [idpublications.org]

- 4. Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. [Content determination of four diester diterpenoid alkaloids in leaves of Aconitum kusnezoffii by HPLC] PMID: 29600653 | MCE [medchemexpress.cn]

- 8. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cell-Based Assay for Determining the Antioxidant Activity of 13-Dehydroxyindaconitine

Affiliation: Advanced Pharmacological Studies Division, Gemini Biosciences

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates leads to oxidative stress. This state of elevated oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals and reducing oxidative stress.[3]

13-Dehydroxyindaconitine is a diterpenoid alkaloid isolated from plants of the Aconitum genus.[3] Emerging research has identified this natural compound as possessing antioxidant properties, primarily attributed to its ability to scavenge free radicals.[3][4][5] To elucidate the intracellular antioxidant potential of this compound, a robust and biologically relevant assay is required. Chemical-based antioxidant assays, while useful for initial screening, often do not reflect the complex cellular environment, including factors like cell uptake, metabolism, and localization.[1][6] Cell-based assays provide a more physiologically relevant model to assess the efficacy of antioxidant compounds.[6][7]

This application note details a comprehensive protocol for evaluating the antioxidant activity of this compound using the Cellular Antioxidant Activity (CAA) assay.[8] The assay employs the fluorescent probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is cell-permeable and becomes fluorescent upon oxidation by intracellular ROS.[1][2] By measuring the reduction in fluorescence in the presence of this compound, we can quantify its ability to mitigate oxidative stress within a cellular context.

Principle of the Assay

The Cellular Antioxidant Activity (CAA) assay is a fluorescence-based method to measure the antioxidant capacity of a compound within a cellular environment. The non-fluorescent and cell-permeable probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), is taken up by cells. Inside the cell, esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the amount of ROS within the cells.[1][2]

When an antioxidant compound like this compound is introduced, it scavenges the ROS, thereby inhibiting the oxidation of DCFH to DCF and resulting in a decrease in fluorescence. The antioxidant activity of the test compound is quantified by measuring the reduction in fluorescence compared to control cells. Quercetin (B1663063), a well-characterized flavonoid antioxidant, is used as a positive control and for generating a standard curve.[1][9]

Experimental Workflow

Figure 1. Experimental workflow for the cell-based antioxidant assay of this compound.

Materials and Reagents

-

This compound (≥98% purity)

-

Quercetin (Positive Control)

-

Human hepatocellular carcinoma cell line (HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Trypsin-EDTA

-

2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)

-

Free Radical Initiator (e.g., AAPH)

-

Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black, clear-bottom cell culture plates

-

Fluorescence microplate reader

Detailed Experimental Protocol

Cell Culture and Seeding

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

-

Seed the HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment and formation of a monolayer.

Preparation of Test Compounds

-

This compound Stock Solution (10 mM): Dissolve the required amount of this compound in DMSO.

-

Quercetin Stock Solution (10 mM): Dissolve quercetin in DMSO.

-

Working Solutions: Prepare serial dilutions of this compound and quercetin in complete culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

Cellular Antioxidant Activity (CAA) Assay

-

After 24 hours of incubation, carefully remove the culture medium from the wells.

-

Wash the cells twice with 100 µL of sterile PBS.

-

Loading with DCFH-DA: Add 100 µL of 25 µM DCFH-DA solution in PBS to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with 100 µL of sterile PBS.

-

Treatment: Add 100 µL of the prepared working solutions of this compound or quercetin to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate the plate at 37°C for 1 hour.

-

Induction of Oxidative Stress: Add 100 µL of a free radical initiator solution (e.g., 600 µM AAPH) to all wells except for the blank (no cells) and no-ROS control wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 480 nm and an emission wavelength of 530 nm.[1][2] Readings should be taken every 5 minutes for a total of 60 minutes.

Data Presentation

The antioxidant activity is determined by calculating the area under the curve (AUC) for the fluorescence readings over time. The Cellular Antioxidant Activity (CAA) unit is calculated using the following formula:

CAA unit = 100 - (∫SA / ∫CA) x 100

Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

| Compound | Concentration (µM) | Inhibition of DCF Formation (%) | CAA Value (Quercetin Equivalents, µmol QE/100 µmol) |

| Vehicle Control | - | 0 | - |

| This compound | 1 | 15.2 ± 2.1 | 8.5 ± 1.2 |

| 10 | 35.8 ± 3.5 | 20.1 ± 1.9 | |

| 25 | 58.4 ± 4.2 | 32.8 ± 2.4 | |

| 50 | 75.1 ± 5.0 | 42.2 ± 2.8 | |

| 100 | 88.9 ± 4.8 | 49.9 ± 2.7 | |

| Quercetin (Positive Control) | 1 | 18.1 ± 2.5 | 10.2 ± 1.4 |

| 10 | 42.3 ± 3.8 | 23.8 ± 2.1 | |

| 25 | 69.5 ± 4.5 | 39.0 ± 2.5 | |

| 50 | 85.7 ± 5.1 | 48.1 ± 2.9 | |

| 100 | 95.2 ± 4.9 | 53.5 ± 2.8 |

Data are presented as mean ± standard deviation (n=3). The CAA value in Quercetin Equivalents (QE) is calculated from a standard curve generated with quercetin.

Potential Signaling Pathway Modulation

Aconitum alkaloids have been shown to modulate cellular stress response pathways.[10] A potential mechanism for the antioxidant effect of this compound, beyond direct radical scavenging, could be the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

Figure 2. Hypothetical activation of the Nrf2-ARE pathway by this compound.

Conclusion

This application note provides a detailed protocol for the assessment of the antioxidant activity of this compound in a cell-based model. The Cellular Antioxidant Activity assay offers a physiologically relevant and quantifiable method to determine the compound's ability to mitigate intracellular oxidative stress. The provided data structure and hypothetical signaling pathway offer a framework for researchers to design, execute, and interpret their experiments. This assay is a valuable tool for drug development professionals and scientists investigating the therapeutic potential of natural compounds in diseases associated with oxidative stress.

References

- 1. kamiyabiomedical.com [kamiyabiomedical.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. mdpi.com [mdpi.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. bioivt.com [bioivt.com]

- 9. content.abcam.com [content.abcam.com]